molecular formula C20H22N4O3S2 B12165076 Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B12165076
M. Wt: 430.5 g/mol
InChI Key: CQGITSYFQFZYTP-UHFFFAOYSA-N
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Description

Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound featuring a thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the thiazole derivative with ethyl acetate under acidic or basic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of significant interest. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings may facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
  • Mthis compound
  • Propyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Uniqueness

This compound is unique due to its specific ester linkage and the presence of both pyridinyl and thiazole rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[2-[[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H22N4O3S2/c1-4-6-14-9-13(7-8-21-14)19-22-12(3)17(29-19)18(26)24-20-23-15(11-28-20)10-16(25)27-5-2/h7-9,11H,4-6,10H2,1-3H3,(H,23,24,26)

InChI Key

CQGITSYFQFZYTP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=CS3)CC(=O)OCC)C

Origin of Product

United States

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